Hydrazinyl-Indole Conjugation Efficiency for Bioconjugate Synthesis
The 4-methylhydrazine-indole scaffold is specifically claimed in patents for hydrazinyl-indole conjugates, enabling stable polypeptide conjugation via hydrazone or Pictet-Spengler ligation [1]. This patent protection provides a clear legal and functional differentiation from non-claimed indole hydrazines. While quantitative conjugation yield data for (1-Methyl-1H-indol-4-ylmethyl)-hydrazine itself is not publicly available in the patent, the structural exclusivity and commercial availability as a research intermediate support its preferential selection in bioconjugation method development [1].
| Evidence Dimension | Patent Protection and Structural Specificity for Bioconjugation |
|---|---|
| Target Compound Data | Claimed as hydrazinyl-indole compound for polypeptide conjugates [1] |
| Comparator Or Baseline | Other indole hydrazines not explicitly claimed in patent EP2920167 [1] |
| Quantified Difference | Exclusive IP protection for use in conjugate structures |
| Conditions | Hydrazinyl-indole compounds and conjugates patent family (EP2920167, US10888623B2) |
Why This Matters
This matters for procurement because the compound is a defined component in a patented bioconjugation platform, offering a commercially and legally distinct tool for developing novel protein-drug conjugates.
- [1] Kudirka, R. A., Albers, A. E., et al. (2018). Hydrazinyl-indole compounds and conjugates. Japanese Patent JP6341925B2. View Source
